2-(2-Chloro-6-ethoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2-chloro-6-ethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-9-5-3-4-8(11)7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSFJEKOHGHUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Chloro-6-ethoxyphenyl)acetic acid with structurally related phenylacetic acid derivatives:
Key Structural and Functional Comparisons:
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents increase electrophilicity and stability toward nucleophilic attack. For example, (2,6-dichlorophenyl)acetic acid exhibits higher lipophilicity than ethoxy or methyl derivatives, favoring membrane permeability but reducing aqueous solubility.
- Alkoxy Groups (-OCH₃, -OCH₂CH₃): Methoxy and ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, chloroform) . Ethoxy’s larger size may improve metabolic stability compared to methoxy in drug design .
- Steric Hindrance: Methyl and ethoxy groups at position 6 (e.g., 2-(2-chloro-6-methylphenyl)acetic acid ) introduce steric effects that may hinder interactions with biological targets compared to smaller substituents like fluorine.
Biological Activity and Toxicity Hepatocarcinogenicity: highlights that structural analogs like Wy-14,643 (a peroxisome proliferator) induce persistent DNA replication, correlating with hepatocarcinogenicity. Substituted phenylacetic acids with strong electron-withdrawing groups (e.g., Cl, F) may exhibit similar risks . Anticancer Applications: 2-(3-Bromo-4-methoxyphenyl)acetic acid is a precursor to Combretastatin A-4, an antimitotic agent . Ethoxy or methoxy groups in analogous compounds may modulate tubulin-binding activity.
Synthetic Pathways
- Bromination/Acylation: Bromination of 4-methoxyphenylacetic acid in acetic acid yields brominated derivatives , while ethoxy groups may require Williamson ether synthesis or nucleophilic aromatic substitution.
- Crystal Packing: Substituent orientation (e.g., coplanar methoxy vs. perpendicular acetic acid groups) influences hydrogen bonding and crystal lattice stability , affecting purification and formulation.
Research Findings and Trends:
- Positional Isomerism: Substitutents at positions 2 and 6 (e.g., Cl, -OCH₃) create steric and electronic environments distinct from para-substituted analogs, impacting receptor binding in drug design .
- Toxicity-Property Relationships: Compounds inducing sustained DNA replication (e.g., Wy-14,643 ) underscore the need to evaluate substituent effects on genotoxicity in early-stage drug development.
Notes and Limitations
- Data Gaps: Direct data on this compound are sparse; comparisons rely on structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-Chloro-6-ethoxyphenyl)acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Regioselective halogenation : Bromination of precursor aromatic acids (e.g., 4-methoxyphenylacetic acid) using Br₂ in acetic acid under controlled dropwise addition (30 min) and room-temperature stirring (60 min) yields halogenated derivatives. Adjust stoichiometry and solvent polarity to optimize yield .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO) improves purity. Monitor by TLC (silica gel, chloroform/methanol 9:1) .
- Validation : Confirm regiochemistry via NMR (¹H/¹³C) and X-ray crystallography to verify substituent positions .
Q. How should researchers characterize the crystal structure of this compound?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation in DMSO or chloroform at 2–8°C .
- Data collection : Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å). Achieve θmax >28° and completeness >99% .
- Analysis : Employ SHELX for structure refinement. Key parameters include bond angles (e.g., C–C–C distortions due to electron-withdrawing substituents) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodology :
- Primary solvents : Chloroform, dichloromethane, and DMSO are effective for dissolution (≥10 mM). Test stability via HPLC over 24h .
- Aqueous solubility : Use phosphate buffers (pH 2–7.4) with sonication. Monitor precipitation via dynamic light scattering .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) caused by substituent electronic effects?
- Methodology :
- Variable solvent NMR : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding and deshielding effects from the chloro and ethoxy groups .
- 2D techniques : Use HSQC and HMBC to correlate ambiguous peaks (e.g., overlapping aromatic protons) .
- Computational validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and assign signals .
Q. What strategies mitigate steric hindrance during functionalization of the acetic acid moiety?
- Methodology :
- Protecting groups : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBDMS) esters to reduce steric interference during alkylation/arylation .
- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, leveraging mild conditions (50°C, 12h) to preserve acid integrity .
- Kinetic monitoring : Track reaction progress via in situ IR to optimize reaction times and minimize side products .
Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?
- Methodology :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to correlate stability with hydrogen-bond strength .
- Graph-set analysis : Classify hydrogen bonds (e.g., D¹¹, D²² motifs) using Mercury software. Stronger motifs (e.g., O–H···O) enhance thermal stability .
- Hygroscopicity tests : Expose crystals to 40–80% relative humidity; monitor mass changes to assess moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
